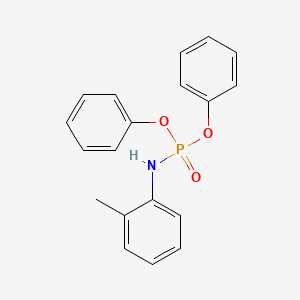![molecular formula C13H24O4 B14434950 2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro- CAS No. 79011-42-0](/img/structure/B14434950.png)
2H-Pyran, 2,2'-[1,3-propanediylbis(oxy)]bis[tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is a chemical compound with the molecular formula C19H36O6. It is a derivative of 2H-pyran, a heterocyclic compound that features a six-membered ring containing one oxygen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with 2H-pyran under acidic conditions to form the desired compound. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product. Advanced techniques such as distillation and recrystallization are often employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their function and activity. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar six-membered ring structure containing one oxygen atom.
2H-Pyran, tetrahydro-2-(2-propynyloxy)-: A derivative with an additional propynyloxy group.
2H-Pyran-3-ol, tetrahydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-: A more complex analog with additional functional groups.
Uniqueness
2H-Pyran, 2,2’-[1,3-propanediylbis(oxy)]bis[tetrahydro-] is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
79011-42-0 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-[3-(oxan-2-yloxy)propoxy]oxane |
InChI |
InChI=1S/C13H24O4/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h12-13H,1-11H2 |
InChI Key |
MUDKWYCDWVOGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCOC2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



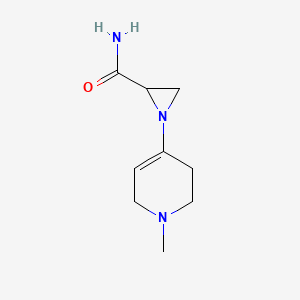

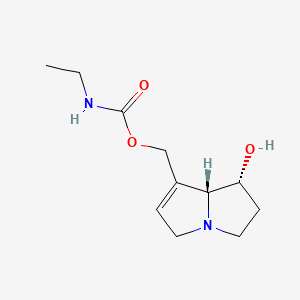
![4-{[2-(1H-Pyrazol-1-yl)ethyl]sulfanyl}phenol](/img/structure/B14434890.png)
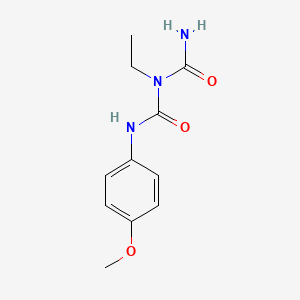
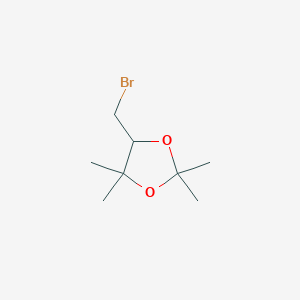

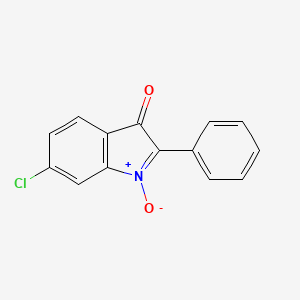
![Bicyclo[2.2.2]octan-1-ol, 4-heptyl-](/img/structure/B14434914.png)
![N-[tert-Butyl(dimethyl)silyl]-2,2,2-trifluoroacetamide](/img/structure/B14434915.png)
